molecular formula C10H11D9O2 B1160169 3-Methylbutyl 3-methylbutyrate - d9

3-Methylbutyl 3-methylbutyrate - d9

Cat. No.: B1160169
M. Wt: 181.32
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons. wikipedia.org This substitution creates a "labeled" compound that can be tracked through chemical reactions, metabolic pathways, or complex biological systems without significantly altering the molecule's chemical properties. musechem.comcernobioscience.com This method provides unparalleled insights into molecular transformations, reaction mechanisms, and biological processes. wikipedia.orgstudysmarter.co.uk The ability to trace the journey of specific molecules is fundamental in numerous fields, including drug discovery, metabolomics, environmental science, and materials science. musechem.comacs.org

Overview of Stable Isotopes in Chemical and Biochemical Investigations

Stable isotopes are non-radioactive forms of elements, making them safe to handle and use in a wide variety of research settings, including in vivo studies. sigmaaldrich.comiaea.org Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). cernobioscience.comsigmaaldrich.com

In chemical and biochemical investigations, stable isotopes serve several key functions:

Tracers: They are used to follow the metabolic fate of compounds, elucidating complex biochemical pathways and nutrient fluxes. wikipedia.orgsigmaaldrich.comiaea.org

Internal Standards: In analytical techniques like mass spectrometry, isotopically labeled compounds are the gold standard for accurate quantification of the corresponding unlabeled analyte. acs.orgsigmaaldrich.com

Mechanistic Probes: The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) can alter the rate of a chemical reaction, an effect known as the Kinetic Isotope Effect (KIE). acs.orgprinceton.edu Studying the KIE helps researchers to determine reaction mechanisms.

Structural Analysis: In Nuclear Magnetic Resonance (NMR) spectroscopy, selective isotopic labeling can simplify complex spectra and provide detailed structural information. sigmaaldrich.comnih.gov

Deuterium, an isotope of hydrogen, is particularly valuable. princeton.edu Its large relative mass difference from protium (B1232500) (¹H) often leads to a pronounced KIE, which can be exploited to enhance the metabolic stability of pharmaceutical compounds. acs.orgnih.gov Furthermore, deuterated solvents are routinely used in NMR spectroscopy to avoid interference from solvent signals. acs.orgtcichemicals.com

Specific Research Context of 3-Methylbutyl 3-methylbutyrate - d9 within Isotopic Chemistry

3-Methylbutyl 3-methylbutyrate, also known as isoamyl isovalerate, is an organic ester recognized for its characteristic fruity aroma, often associated with apples and bananas. chemicalbook.comthegoodscentscompany.com It is widely used as a flavoring agent in food products and as a fragrance component in perfumery. chemicalbook.comontosight.ai

Within the field of isotopic chemistry, the deuterated variant, 3-Methylbutyl 3-methylbutyrate-d9, serves as a crucial analytical tool. Its primary application is as an internal standard for the precise quantification of its unlabeled counterpart in various complex matrices, such as food, beverages, and biological samples. eptes.com Because it shares nearly identical physicochemical properties with the natural compound, it behaves similarly during sample preparation and chromatographic separation, but its increased mass allows it to be distinguished and measured separately by a mass spectrometer. sigmaaldrich.comnih.gov This enables highly accurate and reproducible measurements essential for quality control, metabolic studies, and olfactory research.

Properties

Molecular Formula

C10H11D9O2

Molecular Weight

181.32

Purity

95% min.

Synonyms

3-Methylbutyl 3-Methylbutyrate - d9

Origin of Product

United States

Physicochemical Properties and Synthesis of 3 Methylbutyl 3 Methylbutyrate D9

Molecular Structure and Formula

The molecular structure of 3-Methylbutyl 3-methylbutyrate consists of a 3-methylbutyl (isoamyl) group linked to a 3-methylbutyrate (isovalerate) group through an ester bond. In the deuterated isotopologue, 3-Methylbutyl 3-methylbutyrate-d9, nine hydrogen atoms are replaced by deuterium (B1214612) atoms. The molecular formula of the unlabeled compound is C₁₀H₂₀O₂, while the formula for the d9 variant is C₁₀H₁₁D₉O₂. eptes.comnist.gov

Key Physicochemical Data

The incorporation of deuterium atoms results in a predictable increase in the molecular weight of the compound. Key physicochemical data for both the labeled and unlabeled forms are presented below for comparison.

Property3-Methylbutyl 3-methylbutyrate3-Methylbutyl 3-methylbutyrate-d9
SynonymsIsoamyl isovalerate, Isopentyl isovalerateIsoamyl isovalerate-d9
CAS Number659-70-1 nist.govNot assigned eptes.com
Molecular FormulaC₁₀H₂₀O₂ nist.govC₁₀H₁₁D₉O₂ eptes.com
Molecular Weight172.26 g/mol merckmillipore.com181.32 g/mol eptes.com
Boiling Point192-193 °C chemicalbook.comN/A
Density0.854 g/mL at 25 °C chemicalbook.comN/A
Isotopic Purity (Assay)N/A≥ 95% eptes.com

Synthesis Methodologies for Deuterated Esters

The synthesis of deuterated esters like 3-Methylbutyl 3-methylbutyrate-d9 can be achieved through several established methods. While specific synthesis routes for this exact compound are proprietary, general strategies for deuterium incorporation into esters include:

Esterification with a Labeled Precursor: The most direct method involves the standard esterification reaction between an alcohol and a carboxylic acid, where one of the precursors is already deuterated. For example, reacting 3-methylbutanol (isoamyl alcohol) with deuterated 3-methylbutyric acid (isovaleric acid-d9) would yield the desired product.

Catalytic Hydrogen-Deuterium (H-D) Exchange: This technique involves treating an unlabeled ester with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. digitellinc.com Recent advancements have led to methods for the α-deuteration of esters under mild conditions, offering high levels of deuterium incorporation. digitellinc.comnih.gov

Reductive Deuteration: Another approach involves the reduction of a related functional group using a deuterium-donating reagent. For instance, α,α-dideuterio alcohols, which can be precursors for esters, can be synthesized via the reductive deuteration of aromatic esters using samarium(II) iodide and D₂O. organic-chemistry.orgthieme-connect.com

Advanced Analytical Applications of 3 Methylbutyl 3 Methylbutyrate D9 As an Internal Standard and Tracer

Development of Quantitative Analytical Methodologies Utilizing Isotopically Labeled Internal Standards

The use of stable isotopically labeled (SIL) internal standards, such as 3-Methylbutyl 3-methylbutyrate-d9, is a cornerstone of modern quantitative analysis. scispace.comnih.gov These standards are chemically almost identical to the analyte of interest, but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612). aptochem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. chromatographyonline.com The fundamental principle is that the SIL internal standard is added at a known concentration to a sample before any processing steps. numberanalytics.com Because the internal standard and the analyte have nearly identical physicochemical properties, any loss of analyte during sample preparation, extraction, or injection will be mirrored by a proportional loss of the internal standard. wuxiapptec.com This co-behavior allows for accurate correction of variations in the analytical process, leading to highly reliable and reproducible quantitative results. aptochem.comwuxiapptec.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is well-suited for volatile compounds like 3-Methylbutyl 3-methylbutyrate, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for a broader range of compounds, including non-volatile and thermally labile molecules. wuxiapptec.com The principles of using deuterated internal standards in LC-MS are the same as in GC-MS: to correct for variability in sample preparation and instrumental analysis. scispace.comnih.gov

In LC-MS, the development of the analytical method focuses on optimizing the mobile phase composition, gradient, and flow rate, as well as selecting the appropriate LC column to achieve chromatographic separation. nih.gov The mass spectrometer's ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and its parameters are tuned to maximize the ionization efficiency of the analyte and internal standard. nih.gov

For ester compounds, derivatization may sometimes be employed to improve their ionization efficiency in LC-MS. mdpi.com The use of a deuterated internal standard like 3-Methylbutyl 3-methylbutyrate-d9 would be crucial in such cases to compensate for any variability in the derivatization reaction. mdpi.com

Calibration Curve Construction and Validation Procedures

For accurate quantification, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. libretexts.org The response ratio (peak area of the analyte / peak area of the internal standard) is plotted against the concentration of the analyte. libretexts.org

Ideally, this plot results in a linear relationship. However, in isotope dilution mass spectrometry, the calibration curve can be inherently non-linear. canada.cacanada.caresearchgate.net In such cases, a simple linear regression may not be appropriate and can lead to errors. researchgate.net More advanced regression models, such as a three-parameter rational function (Padé nih.govnih.gov approximant), can provide a more accurate fit to the non-linear data. canada.cacanada.caresearchgate.net

Method validation is a critical process to ensure the reliability of the analytical method. demarcheiso17025.com Key validation parameters include:

Linearity and Range : The range of concentrations over which the method is accurate and precise. demarcheiso17025.com

Accuracy : The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples. demarcheiso17025.com

Precision : The degree of agreement among a series of measurements, expressed as repeatability (within-run precision) and intermediate precision (between-run precision). demarcheiso17025.com

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected. demarcheiso17025.com

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be accurately and precisely quantified. demarcheiso17025.com

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. demarcheiso17025.com

Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters. demarcheiso17025.com

The following table summarizes the key aspects of calibration and validation:

ParameterDescription
Calibration Model The mathematical relationship between the response ratio and the analyte concentration. Can be linear or non-linear.
Number of Calibrators A sufficient number of calibration standards (typically 6-8) should be used to define the curve accurately. demarcheiso17025.com
Weighting In cases of heteroscedasticity (non-constant variance), weighted regression may be necessary to improve accuracy at the lower end of the calibration range.
Validation Samples Quality control (QC) samples at different concentrations are analyzed to assess the accuracy and precision of the method.

Matrix Effects and Mitigation Strategies in Isotope Dilution Mass Spectrometry

A significant challenge in analytical chemistry is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source. chromatographyonline.comnih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of the quantification. chromatographyonline.comnih.gov

One of the primary advantages of using a stable isotopically labeled internal standard like 3-Methylbutyl 3-methylbutyrate-d9 is its ability to compensate for matrix effects. chromatographyonline.com Since the internal standard co-elutes with the analyte and has nearly identical chemical properties, it is assumed to experience the same degree of ion suppression or enhancement. chromatographyonline.comwuxiapptec.com By using the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is largely canceled out. chromatographyonline.com

However, it is important to note that even with a SIL internal standard, complete compensation for matrix effects is not always guaranteed. nih.govwaters.com Differences in retention times between the deuterated standard and the analyte, although usually small, can lead to differential matrix effects. waters.com This is a particular consideration for highly deuterated compounds. nih.govbohrium.com

Strategies to mitigate matrix effects, in addition to using an internal standard, include:

Sample Preparation : Employing effective cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. nih.gov

Chromatographic Separation : Optimizing the chromatography to separate the analyte from the majority of the matrix components. gcms.cz

Sample Dilution : Diluting the sample can reduce the concentration of interfering compounds, but this may also decrease the sensitivity of the method. nih.gov

Matrix-Matched Calibration : Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects. gcms.cz

Application in Complex Sample Analysis for Trace Compound Quantification (e.g., volatile organic compounds in non-human matrices)

The use of 3-Methylbutyl 3-methylbutyrate-d9 as an internal standard is particularly valuable in the analysis of complex non-human matrices, such as environmental samples (water, soil, air), food and beverages, and industrial products. mdpi.comastm.orgnih.gov In these matrices, the concentration of the target analyte may be very low (trace levels), and the complexity of the matrix can lead to significant interference. mdpi.com

For example, in the analysis of flavor and fragrance compounds in food products, the presence of fats, sugars, and other components can cause significant matrix effects. gcms.cz By using 3-Methylbutyl 3-methylbutyrate-d9, analysts can accurately quantify the concentration of the corresponding flavor ester, 3-Methylbutyl 3-methylbutyrate, even in these challenging matrices. chemicalbook.com

Similarly, in environmental monitoring, the quantification of volatile organic compounds (VOCs) in water or soil samples requires highly sensitive and robust methods. mdpi.comastm.org The use of a deuterated internal standard in conjunction with techniques like purge-and-trap or headspace sampling coupled with GC-MS allows for the reliable determination of trace levels of pollutants. astm.org

The following table provides examples of applications where a deuterated internal standard like 3-Methylbutyl 3-methylbutyrate-d9 would be beneficial:

Application AreaSample MatrixTarget AnalytesAnalytical ChallengeRole of Deuterated Internal Standard
Food & Beverage Wine, Fruit JuiceEsters, Aldehydes, KetonesComplex matrix with sugars, acids, and other volatiles.Corrects for matrix effects and losses during sample preparation (e.g., extraction).
Environmental Water, SoilVolatile Organic Compounds (VOCs)Low analyte concentrations and presence of humic substances and other interferents.Enables accurate quantification at trace levels and compensates for matrix-induced signal suppression or enhancement.
Flavor & Fragrance Perfumes, Essential OilsEsters, TerpenesHigh concentration of various volatile components.Ensures accurate quantification of specific components in a complex mixture.

Mechanistic and Biochemical Pathway Elucidation Using 3 Methylbutyl 3 Methylbutyrate D9

Tracer Studies in Non-Human Biological Systems (e.g., Microbial, Plant, In Vitro Enzymatic Systems)

The use of stable isotope-labeled compounds is a cornerstone of modern biochemical research, enabling the detailed tracking of metabolic fates of specific molecules. 3-Methylbutyl 3-methylbutyrate-d9 is particularly valuable in studies involving non-human biological systems such as microbes, plants, and in vitro enzymatic setups.

Elucidation of Biosynthetic Pathways

The biosynthesis of esters like 3-methylbutyl 3-methylbutyrate is of significant interest, particularly in the context of flavor and aroma production in organisms like the yeast Saccharomyces cerevisiae. These esters are typically formed through the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acetyltransferases (AATs). nih.gov For instance, the genes AFT1 and AFT2 in S. cerevisiae encode for AATs that can catalyze the formation of isoamyl acetate (B1210297) from isoamyl alcohol and acetyl-CoA. nih.gov

The biosynthetic pathway of 3-methylbutyl 3-methylbutyrate involves the condensation of isoamyl alcohol and isovaleric acid (or its activated form, isovaleryl-CoA). Isoamyl alcohol itself is a product of the Ehrlich pathway, derived from the amino acid leucine (B10760876). Isovaleric acid can also be derived from leucine metabolism.

The use of 3-methylbutyl 3-methylbutyrate-d9 as a tracer can help to confirm and quantify the flux through these pathways. By introducing the deuterated ester into a microbial culture or plant tissue, researchers can monitor its breakdown into deuterated isoamyl alcohol and isovaleric acid. The appearance of these deuterated precursors in other metabolic pathways provides direct evidence of the catabolic fate of the ester and the interconnectedness of metabolic networks. For example, a study on Saccharomyces cerevisiae undergoing isoamyl alcohol-induced filamentation identified key genes like DLD3 and GRE2, the latter encoding an isovaleraldehyde (B47997) reductase, which is a crucial step in the synthesis of isoamyl alcohol. researchgate.net Introducing d9-labeled 3-methylbutyl 3-methylbutyrate could further probe the dynamics of this pathway under various conditions.

A hypothetical tracer study could involve the following steps:

Introduction of a known quantity of 3-methylbutyl 3-methylbutyrate-d9 to a yeast culture.

Time-course sampling of the culture medium and intracellular metabolites.

Extraction and analysis of metabolites by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Identification and quantification of d9-labeled isoamyl alcohol, d9-labeled isovaleric acid, and any downstream metabolites incorporating the deuterium (B1214612) label.

This approach would provide unambiguous evidence for the enzymes and pathways responsible for the turnover of this ester.

Investigations into Enzymatic Reaction Mechanisms

Deuterium labeling is a classic technique to investigate the mechanisms of enzyme-catalyzed reactions. Lipases and esterases are key enzymes in the synthesis and hydrolysis of esters like 3-methylbutyl 3-methylbutyrate. The enzymatic synthesis of this ester is often carried out using immobilized lipases, such as those from Rhizomucor miehei, through the direct esterification of isoamyl alcohol and isovaleric acid. researchgate.net

By using 3-methylbutyl 3-methylbutyrate-d9 as a substrate for a hydrolytic enzyme (esterase), researchers can investigate the intimate details of the catalytic mechanism. The reaction involves the formation of an acyl-enzyme intermediate. nih.gov The presence of deuterium atoms can influence the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE), which provides insights into the transition state of the reaction. For example, a significant KIE upon deuteration of the acyl part of the ester would suggest that a C-H bond is broken in the rate-determining step of the formation of the acyl-enzyme intermediate.

Application in Metabolic Flux Analysis for Stable Isotope Probing (SIP)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. youtube.com When combined with stable isotope labeling, it becomes a highly informative tool for understanding cellular physiology. nih.govnih.gov Stable Isotope Probing (SIP) allows researchers to trace the flow of atoms from a labeled substrate through a metabolic network. taylorandfrancis.comnau.edu

While 13C is the most common isotope used in MFA, deuterium-labeled compounds like 3-methylbutyl 3-methylbutyrate-d9 can also be employed, especially in a technique called Deuterium Metabolic Imaging (DMI). nih.gov In a typical SIP experiment aimed at understanding the metabolism of this ester in a microbial community, the d9-labeled compound would be introduced as a carbon and hydrogen source. Microorganisms that can utilize this ester will incorporate the deuterium into their biomass, including their DNA, RNA, and proteins. taylorandfrancis.com

By separating the "heavy" (deuterium-labeled) nucleic acids from the "light" (unlabeled) ones via density gradient centrifugation, researchers can identify the specific organisms responsible for the degradation of 3-methylbutyl 3-methylbutyrate in a complex environmental sample. nau.edu Subsequent sequencing of the heavy DNA or RNA can reveal the taxonomic identity of these active microbes. This approach provides a direct link between metabolic function and microbial identity without the need for cultivation. taylorandfrancis.com

Parameter Description Information Gained with 3-Methylbutyl 3-methylbutyrate-d9
Isotopologue Distribution The relative abundance of molecules with different numbers of deuterium atoms.Tracing the fragmentation of the d9-ester and the incorporation of its deuterated moieties into various metabolites.
Metabolic Flux The rate of turnover of metabolites in a biochemical pathway.Quantifying the rate of synthesis and degradation of 3-methylbutyl 3-methylbutyrate and related compounds.
Active Microorganisms Organisms in a mixed culture that are metabolizing a specific substrate.Identification of bacteria or fungi capable of utilizing 3-methylbutyl 3-methylbutyrate as a carbon source.

Isotope Effects in Reaction Kinetics and Mechanistic Interpretation

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.orglibretexts.org This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond, with the C-D bond being stronger and requiring more energy to break. libretexts.org The magnitude of the KIE can provide profound insights into the reaction mechanism, particularly the nature of the transition state. wikipedia.org

For the hydrolysis of 3-methylbutyl 3-methylbutyrate-d9, a primary KIE would be observed if a C-D bond is broken in the rate-determining step of the reaction. For example, if the mechanism involves the abstraction of a deuteron (B1233211) from one of the methyl groups of the isovalerate moiety, a significant kH/kD ratio (where kH and kD are the rate constants for the hydrogen- and deuterium-containing substrates, respectively) would be expected.

Secondary KIEs can also be informative. These occur when the deuterated positions are not directly involved in bond breaking but are located near the reaction center. Changes in hybridization of the carbon atom to which the deuterium is attached can lead to small but measurable secondary KIEs.

Type of Isotope Effect Observation with 3-Methylbutyl 3-methylbutyrate-d9 Mechanistic Interpretation
Primary KIE A significant change in reaction rate (typically kH/kD > 2).A C-D bond is being broken in the rate-determining step of the reaction.
Secondary KIE A small change in reaction rate (kH/kD close to 1).A change in the steric environment or hybridization of the deuterated carbon atom in the transition state.
Inverse KIE A reaction rate that is faster with the deuterated substrate (kH/kD < 1).A tightening of the vibrational modes in the transition state compared to the ground state.

The study of KIEs in enzyme-catalyzed reactions can be particularly powerful, providing information on whether a specific C-H bond cleavage is rate-limiting and on the degree of transition state stabilization provided by the enzyme. nih.gov

Studies on Chemical Reaction Mechanisms via Deuterium Labeling

Deuterium labeling is a fundamental technique for elucidating the mechanisms of chemical reactions. chem-station.comacs.org The synthesis of 3-methylbutyl 3-methylbutyrate can be achieved through various chemical methods, including Fischer esterification, which involves the acid-catalyzed reaction of isoamyl alcohol and isovaleric acid.

By using deuterated reactants, such as d9-isovaleric acid or d-isoamyl alcohol, the mechanism of esterification can be probed. For example, by analyzing the position of the deuterium atoms in the final product and any byproducts, one can determine which bonds are broken and formed during the reaction.

In the context of using 3-methylbutyl 3-methylbutyrate-d9, its reactions, such as hydrolysis or transesterification, can be studied. For acid-catalyzed hydrolysis, the mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. By conducting the reaction in D2O with unlabeled ester, one can look for deuterium incorporation into the recovered alcohol and carboxylic acid, providing evidence for the reversibility of the steps. Conversely, hydrolyzing 3-methylbutyl 3-methylbutyrate-d9 in H2O and analyzing the products can reveal details about the stability of intermediates and the potential for hydrogen-deuterium exchange at various positions.

For example, in a study of the hydrolysis of acetals, ketals, and ortho esters, kinetic hydrogen isotope effects were used to support a concerted mechanism. acs.org A similar approach with 3-methylbutyl 3-methylbutyrate-d9 could differentiate between stepwise and concerted hydrolysis mechanisms.

Spectroscopic Characterization of 3 Methylbutyl 3 Methylbutyrate D9 and Deuterium Effects

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of a compound's elemental composition and for unraveling its fragmentation patterns upon ionization. In the context of 3-Methylbutyl 3-methylbutyrate-d9, HRMS confirms the incorporation of nine deuterium (B1214612) atoms, leading to a significant mass shift compared to its non-deuterated counterpart. eptes.com

Deuterium-Induced Isotopic Shift Analysis

The substitution of hydrogen with deuterium results in a predictable increase in the molecular weight of a compound. spectroscopyonline.com For each hydrogen atom replaced by a deuterium atom, the mass increases by approximately 1.0063 Da (the mass of a neutron). spectroscopyonline.comnih.gov This mass shift is readily detectable by HRMS, allowing for the confirmation of the deuteration level. In the case of 3-Methylbutyl 3-methylbutyrate-d9, the molecular weight is 181.32 g/mol , a noticeable increase from the 172.26 g/mol of the unlabeled compound. eptes.comnist.gov This difference serves as a primary indicator of successful deuterium incorporation.

The isotopic distribution pattern in the mass spectrum is also altered. While the monoisotopic peak of the unlabeled compound corresponds to the molecule containing only the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O), the introduction of deuterium shifts this entire isotopic cluster to a higher mass-to-charge (m/z) ratio. nih.gov The relative abundances of the isotopic peaks within the cluster are also modified by the presence of deuterium.

Elucidation of Fragmentation Mechanisms through Isotopic Labeling

Isotopic labeling is a well-established method for investigating the fragmentation pathways of ions in a mass spectrometer. researchgate.net By strategically placing deuterium atoms within a molecule, the origin of different fragment ions can be traced, providing valuable insights into the bond cleavage and rearrangement processes that occur upon ionization. researchgate.netnih.gov

When 3-Methylbutyl 3-methylbutyrate-d9 is subjected to electron ionization (EI), it undergoes fragmentation. The resulting mass spectrum will show fragment ions with m/z values that are shifted according to the number of deuterium atoms retained in that fragment. For instance, if a fragment ion contains the entire deuterated 3-methylbutyrate moiety, its mass will be shifted by nine mass units compared to the corresponding fragment from the unlabeled compound. Conversely, if a fragment arises from the neutral loss of a deuterated part of the molecule, the resulting ion will have a lower m/z value.

By comparing the fragmentation pattern of 3-Methylbutyl 3-methylbutyrate-d9 with that of its non-deuterated analog, the fragmentation mechanism can be deduced. For example, the common fragmentation of esters includes the loss of the alkoxy group and McLafferty rearrangement. The presence of deuterium in specific positions helps to confirm or rule out proposed fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. The introduction of deuterium into a molecule leads to significant and informative changes in its NMR spectra.

Deuterium (²H) NMR Applications

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (about 0.015%), a strong signal in the ²H NMR spectrum is a clear confirmation of successful deuteration. wikipedia.org For 3-Methylbutyl 3-methylbutyrate-d9, the ²H NMR spectrum would exhibit signals corresponding to the deuterated methyl and methine groups.

The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, but the resolution is generally lower due to the quadrupolar nature of the deuterium nucleus. wikipedia.orgmagritek.com Nevertheless, ²H NMR is highly effective for verifying the positions and extent of deuteration. magritek.com When acquiring a ²H NMR spectrum, it is advisable to dissolve the sample in a non-deuterated solvent to avoid a massive solvent signal that would overwhelm the analyte signals. blogspot.com

Proton (¹H) and Carbon-¹³C NMR Chemical Shift Perturbations due to Deuteration

The replacement of hydrogen with deuterium causes noticeable changes in the ¹H and ¹³C NMR spectra. The most immediate effect in the ¹H NMR spectrum is the disappearance of the signal corresponding to the replaced proton. organicchemistrydata.org This is a common method for identifying exchangeable protons (like those in O-H or N-H groups) by adding D₂O to the sample. organicchemistrydata.org

Deuteration also induces small changes in the chemical shifts of nearby protons and carbons, known as isotope shifts. organicchemistrydata.org These shifts are typically upfield (to a lower ppm value). The one-bond isotope effect on a ¹³C nucleus directly attached to a deuterium is the most significant, often in the range of 0.2 to 0.5 ppm. nih.gov This is due to the slightly shorter average bond length of a C-D bond compared to a C-H bond, which increases the electron shielding around the carbon nucleus. nih.gov

Two- and three-bond isotope effects on neighboring carbons are smaller but can still be observed, causing broadening or small splittings of the carbon signals. organicchemistrydata.org Similarly, in the ¹H NMR spectrum, protons that are two or three bonds away from a deuterium atom will experience small upfield shifts. These perturbations, though subtle, can provide valuable information about the proximity of different parts of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Deuterium-Specific Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a significant decrease in the vibrational frequency of the corresponding bond. youtube.com This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. youtube.com

For C-H stretching vibrations, which typically appear in the 3000-2850 cm⁻¹ region of the IR spectrum, the corresponding C-D stretching vibrations are observed at a much lower frequency, around 2200-2100 cm⁻¹. cdnsciencepub.com This large shift makes it straightforward to identify the presence of C-D bonds and to assign specific vibrational bands.

In the case of 3-Methylbutyl 3-methylbutyrate-d9, the FT-IR and Raman spectra would show a significant reduction in the intensity of the C-H stretching bands and the appearance of new, strong bands in the C-D stretching region. By comparing the spectra of the deuterated and non-deuterated compounds, it is possible to precisely assign the vibrational modes associated with the deuterated parts of the molecule. This can be particularly useful for studying intermolecular interactions, such as hydrogen bonding, as deuteration can affect the strength and vibrational signature of these interactions. nih.gov

Environmental Fate and Biotransformation Studies Incorporating 3 Methylbutyl 3 Methylbutyrate D9

Tracking Environmental Degradation Pathways of Esters Using Isotopic Tracers

Isotopic tracers are indispensable for elucidating the complex degradation pathways of organic compounds in the environment. By substituting hydrogen atoms with deuterium (B1214612), as in 3-Methylbutyl 3-methylbutyrate - d9, a stable, heavy isotope is introduced that does not alter the fundamental chemical properties of the molecule but makes it distinguishable by mass spectrometry. This allows for unambiguous tracking of the parent compound and its transformation products through various environmental matrices.

Research on other esters, such as phthalates, demonstrates the power of this approach. Compound-Specific Isotope Analysis (CSIA) is used to measure the isotopic fractionation (the change in isotopic ratios) of a compound as it undergoes degradation. nih.gov This fractionation provides clues about the reaction mechanism. For example, significant isotopic fractionation of 2H and 13C was observed during the photosensitized degradation of phthalate (B1215562) esters, helping to identify the specific reactive species responsible for the breakdown. nih.gov

While specific degradation pathway studies for this compound are not extensively documented in public literature, the methodologies applied to analogous esters are directly relevant. A hypothetical study using this compound would involve introducing the compound into a controlled environmental system (a microcosm) and periodically analyzing samples to identify deuterated metabolites. This process would reveal key transformation steps, such as hydrolysis to 3-methylbutanoic acid-d9 and 3-methylbutan-1-ol, and subsequent breakdown products, thereby mapping the complete degradation pathway.

Table 1: Illustrative Isotopic Fractionation in Ester Degradation Studies

This table illustrates typical isotope fractionation data from studies on diethyl phthalate (DEP) and dibutyl phthalate (DBP), which serve as a model for how this compound could be studied. The values represent the change in isotopic composition, which is indicative of specific degradation mechanisms.

CompoundDegradation SystemCarbon Isotope Fractionation (εC, ‰)Hydrogen Isotope Fractionation (εH, ‰)Inferred Mechanism
Diethyl Phthalate (DEP)UV / Humic Substances-1.8 ± 0.4-9.0 ± 1•OH-induced reactions nih.gov
Dibutyl Phthalate (DBP)UV / Humic Substances-0.8 ± 0.3-9.0 ± 2•OH-induced reactions nih.gov
Dibutyl Phthalate (DBP)Triplet-State Photosensitizer-2.5 ± 0.2-20.0 ± 3Triplet-state reactions

Microbial Transformation and Biodegradation Studies in Environmental Compartments (e.g., Soil, Water)

Biodegradation is a primary mechanism for the removal of organic compounds from the environment. Microorganisms in soil and water possess a vast array of enzymes capable of breaking down complex molecules. For esters like 3-Methylbutyl 3-methylbutyrate, the initial step in microbial degradation is typically the enzymatic hydrolysis of the ester bond by esterases, yielding an alcohol and a carboxylic acid. nih.gov

The use of this compound is particularly valuable in these studies. It allows researchers to trace the metabolic fate of the compound even in environments where the non-deuterated form is naturally present or where other compounds might produce similar breakdown products. This specificity is crucial for accurately determining biodegradation rates and identifying the microorganisms responsible.

Studies on other esters have shown that biodegradation rates are influenced by factors such as soil type, temperature, moisture, and the existing microbial community. researchgate.net For instance, the degradation of phthalate esters in soil follows first-order kinetics and is predominantly a microbially mediated process. researchgate.net The deuterated label in this compound would enable precise quantification of its disappearance over time and the appearance of its deuterated metabolites, providing robust data for kinetic modeling.

Table 2: Representative Microbial Degradation Rates of Esters in Soil

This table shows half-life data for various phthalate esters in a non-sterile soil environment, illustrating how environmental persistence can be quantified. Similar studies could be designed for this compound.

Ester CompoundInitial Concentration (mg/kg)Half-life (days)Degradation Rate Constant (k, day⁻¹)
Dimethyl phthalate (DMP)106.80.102
Diethyl phthalate (DEP)107.50.092
Dibutyl phthalate (DBP)1013.10.053
Di-n-octyl phthalate (DNOP)1025.40.027

Data adapted from studies on phthalate degradation to illustrate typical experimental outcomes. researchgate.net

Photochemical and Chemical Degradation Mechanisms in Natural Systems

In addition to microbial action, esters present in sunlit environments, such as surface waters, are subject to photochemical degradation. This can occur through direct photolysis, where the molecule absorbs UV radiation and breaks down, or indirect photolysis, which is often the more significant pathway. frontiersin.org Indirect photolysis involves reactive species generated by photosensitizers, such as dissolved humic substances, which are abundant in natural waters. nih.gov

These reactive species, including hydroxyl radicals (•OH) and excited triplet-state molecules, can initiate the degradation of esters. nih.govacs.org Studies on phthalate esters have shown that the degradation rate constants and pathways are highly dependent on the specific reactive species involved. acs.org

Using this compound allows for detailed investigation of these mechanisms. The deuterium label helps in identifying unique degradation products formed through specific radical reactions, which might differ from microbial transformation products. By analyzing the isotopic fractionation during photodegradation, scientists can differentiate between various reaction mechanisms, such as •OH-induced oxidation versus triplet-state reactions. nih.gov

Table 3: Photodegradation Rate Constants of Esters Under Various Conditions

This table presents data from experiments on phthalate esters, demonstrating how different photochemical systems affect degradation rates. A similar experimental design could be applied to this compound.

CompoundSystemRate Constant (k, h⁻¹)Reference
Diethyl Phthalate (DEP)UV / Humic Acid (PPHA)0.0077 ± 0.0012 acs.org
Dibutyl Phthalate (DBP)UV / Humic Acid (PPHA)0.0111 ± 0.0011 acs.org
Dimethyl Phthalate (DMP)UV only0.0015 frontiersin.org
Dimethyl Phthalate (DMP)UV / TiO₂0.0083 frontiersin.org

Isotope Effects in Environmental Processes and Fate Modeling

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). mdpi.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound. This is referred to as a "normal" KIE and can lead to the deuterated compound persisting longer in the environment than its non-deuterated counterpart.

This effect is a critical consideration in environmental fate modeling. researchgate.net Models that predict the persistence and transport of chemicals must account for the potential differences in degradation rates between isotopically labeled compounds used in studies and their non-labeled analogs in the real world. battelle.org The magnitude of the KIE provides valuable mechanistic information; a significant KIE suggests that C-H bond cleavage is central to the degradation pathway. Conversely, the absence of a KIE (a value near 1.0) indicates that C-H bond cleavage is not involved in the rate-limiting step, such as in simple hydrolysis where the ester bond is broken.

For this compound, a KIE might be observed in microbial or photochemical oxidation reactions that involve hydrogen abstraction from one of the methyl or methylene (B1212753) groups. By comparing the degradation rates of the d9-labeled and non-labeled versions of the ester, researchers can quantify this effect and incorporate it into more accurate environmental fate models.

Table 4: Conceptual Illustration of Kinetic Isotope Effect (KIE) on Degradation Rates

Degradation PathwayRate-Determining StepExpected KIE (kH/kD)Implication for this compound
Ester HydrolysisNucleophilic attack at carbonyl carbon~1.0Degradation rate is not affected by deuteration.
Microbial OxidationC-H/C-D bond cleavage at an alkyl group> 1.0 (Normal KIE)Slower degradation compared to the non-labeled compound.
Photochemical OxidationH/D atom abstraction by hydroxyl radical> 1.0 (Normal KIE)Longer persistence in sunlit waters compared to the non-labeled compound.
Enzyme-Catalyzed ReactionFormation of intermediate not involving C-H cleavage< 1.0 (Inverse KIE)Faster degradation compared to the non-labeled compound (less common). mdpi.com

Future Research Directions and Emerging Methodologies for Deuterated Esters

Advancements in Microscale Deuteration Techniques

The synthesis of deuterated compounds is undergoing a revolution, with a strong trend towards microscale techniques that offer precision, efficiency, and safety. ornl.gov These methods are crucial for producing the small quantities often required for research and analytical standards.

Recent developments focus on:

Catalytic H-D Exchange: Palladium on carbon (Pd/C) in the presence of aluminum and heavy water (D₂O) has emerged as a selective and efficient system for H-D exchange. nih.gov This method has been successfully applied to the deuteration of esters like diethyl malonate, achieving high levels of deuterium (B1214612) incorporation at specific molecular positions. nih.gov Microwave-assisted deuteration using this system has further enhanced reaction rates and yields. nih.gov

Flow Chemistry: Microreactors and flow chemistry setups are being increasingly utilized for deuteration. ornl.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher selectivity and purity of the deuterated products. ornl.gov

Electrocatalysis: Electrocatalytic methods are showing promise for the rapid deuteration of organic molecules, including those with ester functionalities. researchgate.net These techniques can often be performed under mild conditions and offer a high degree of control over the deuteration process. researchgate.net

Deuterated Building Blocks: The use of pre-deuterated starting materials or "building blocks" is a common strategy. nih.gov However, the development of new, cost-effective methods for producing these deuterated precursors is an active area of research. sine2020.eumdpi.com

Interactive Table: Comparison of Deuteration Techniques
TechniqueAdvantagesDisadvantagesRelevant Compounds
Catalytic H-D Exchange (e.g., Pd/C-Al-D₂O) High selectivity, good yields, can be microwave-assisted. nih.govMay require optimization of catalyst and reaction conditions.Diethyl malonate, Diethyl methyl-malonate. nih.gov
Flow Chemistry Precise control, high purity, enhanced safety. ornl.govInitial setup costs can be high.Various functional polymers and small molecules. ornl.gov
Electrocatalysis Rapid, mild conditions, high control. researchgate.netMay require specialized equipment.Natural products, pharmaceuticals. researchgate.net
Deuterated Building Blocks Straightforward synthesis of target molecule. nih.govCan be expensive, availability of specific building blocks may be limited. sine2020.eumdpi.comImidazo[1,2-a]pyridine-3-carboxamides. nih.gov

Integration with Advanced Chromatographic and Spectrometric Platforms

The analysis of deuterated esters like 3-Methylbutyl 3-methylbutyrate-d9 heavily relies on the synergy between advanced separation and detection techniques. The distinct mass of deuterium makes mass spectrometry (MS) an exceptionally powerful tool, especially when coupled with high-resolution chromatographic methods. resolvemass.canih.gov

Future directions in this area include:

High-Resolution Mass Spectrometry (HRMS): The high mass-resolving power of instruments like Orbitrap mass spectrometers is critical for unambiguously distinguishing between deuterated and non-deuterated molecules, as well as for identifying the exact location of deuterium atoms within a molecule. copernicus.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is invaluable for the targeted quantification of deuterated compounds in complex mixtures. nih.gov The use of deuterated internal standards, such as those synthesized using deuterated derivatizing agents like d9-MSTFA, significantly improves the accuracy and precision of quantitative analyses. nih.gov

Multidimensional Chromatography: Combining different chromatographic techniques (e.g., comprehensive two-dimensional gas chromatography, GCxGC) can provide enhanced separation of complex samples, allowing for the detailed analysis of deuterated esters and their isomers.

Hyphenated Spectroscopic Techniques: The coupling of chromatography with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information. mdpi.com Deuterium NMR (²H-NMR) is particularly useful for studying the conformation and dynamics of deuterated molecules. nih.gov

Interactive Table: Advanced Analytical Platforms for Deuterated Esters
PlatformKey AdvantagesApplication for Deuterated Esters
GC-HRMS (e.g., Orbitrap) Unambiguous identification of deuterated species, precise mass determination. copernicus.orgResolving deuterated and non-deuterated isotopologues. copernicus.org
GC-MS/MS High sensitivity and selectivity for quantification. nih.govUse of deuterated internal standards for accurate quantification. nih.gov
Multidimensional Chromatography (e.g., GCxGC) Enhanced separation of complex mixtures.Isomer-specific analysis of deuterated esters.
Chromatography-NMR Provides detailed structural and dynamic information. mdpi.comConformational analysis using ²H-NMR. nih.gov

Exploration of Novel Applications in Materials Science and Polymer Chemistry

The unique properties conferred by deuterium substitution are opening up new avenues for the application of deuterated esters in materials science and polymer chemistry. resolvemass.ca The mass difference between hydrogen and deuterium leads to altered vibrational frequencies and enhanced stability, which can be leveraged to create materials with novel properties. resolvemass.ca

Emerging applications include:

Neutron Scattering: Deuterated polymers are essential for neutron scattering experiments, which are powerful tools for investigating the structure and dynamics of polymeric materials. acs.orgornl.gov The difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation," enabling researchers to highlight specific parts of a polymer chain. sine2020.eu

Enhanced Material Stability: Deuteration can increase the resistance of polymers to thermal and oxidative degradation, extending their functional lifespan. resolvemass.cadtic.mil This is particularly valuable for applications in harsh environments or for high-performance materials. dtic.mil

Optoelectronic Materials: Deuterated organic molecules are being investigated for use in optoelectronic devices. mdpi.com The altered vibrational properties can influence charge transport and device stability.

Semiconductor Processing: Deuterated materials are being used in semiconductor manufacturing to create more robust and reliable devices. For instance, deuterated silicon dioxide films can be used to passivate semiconductor surfaces. google.com

Interactive Table: Applications of Deuterated Esters in Materials Science
Application AreaRole of DeuterationExample
Neutron Scattering Provides contrast for studying polymer structure and dynamics. acs.orgornl.govSelectively deuterated polymer chains to study chain conformation. sine2020.eu
Enhanced Material Stability Increases resistance to thermal and oxidative degradation. resolvemass.cadtic.milDeuterated lubricants with increased oxidative stability. dtic.mil
Optoelectronics Modifies vibrational properties to improve device performance. mdpi.comDeuterated arylamines for organic light-emitting diodes (OLEDs). mdpi.com
Semiconductors Creates more robust films and passivates surfaces. google.comDeuterated silicon dioxide gate oxides. google.com

Computational Chemistry Approaches for Predicting Deuterium Effects and Pathways

Computational chemistry has become a powerful partner to experimental studies, providing insights into the effects of deuteration that are often difficult to obtain through experiments alone. nih.gov Theoretical calculations can predict kinetic isotope effects (KIEs), reaction pathways, and spectroscopic properties of deuterated compounds.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are routinely used to predict the numerical values of deuterium kinetic isotope effects with a high degree of accuracy. wikipedia.org This allows researchers to rationalize experimental data and support or refute different mechanistic possibilities. wikipedia.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of deuterated molecules, including their conformational changes and interactions with their environment.

Quantum Mechanical Tunneling Calculations: For some reactions, particularly those involving the transfer of a proton or deuteron (B1233211), quantum mechanical tunneling can play a significant role. nih.gov Computational models can be used to assess the contribution of tunneling to the observed kinetic isotope effect. nih.gov

Prediction of Spectroscopic Properties: Computational methods can predict NMR and vibrational spectra, aiding in the interpretation of experimental data and the structural elucidation of deuterated compounds. ornl.govnih.gov

Interactive Table: Computational Approaches for Deuterated Esters
Computational MethodPredictive CapabilityRelevance to Deuterated Esters
Density Functional Theory (DFT) Accurate prediction of kinetic isotope effects. wikipedia.orgElucidating reaction mechanisms involving deuterated esters. wikipedia.org
Molecular Dynamics (MD) Simulations Simulating molecular motion and conformational dynamics.Understanding the influence of deuteration on the physical properties of ester-containing materials.
Quantum Mechanical Tunneling Calculations Assessing the contribution of tunneling to reaction rates. nih.govExplaining unusually large kinetic isotope effects in reactions of deuterated esters. nih.gov
Spectroscopic Prediction Simulating NMR and vibrational spectra. ornl.govnih.govAiding in the structural characterization of novel deuterated esters. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.